2-Hydroxy Mestranol is classified as a small molecule and belongs to the category of synthetic estrogens. It is produced through the metabolic processes involving Mestranol, which is included in various hormonal therapies, particularly in combination oral contraceptive pills. The compound's use extends to the treatment of conditions such as dysmenorrhea and other menstrual disorders .
The synthesis of 2-Hydroxy Mestranol can be achieved through several methods, with one notable approach involving the oxidation of Mestranol.
The molecular formula for 2-Hydroxy Mestranol is . Its structure features a hydroxyl group (-OH) at the second carbon position, which distinguishes it from its parent compound, Mestranol.
2-Hydroxy Mestranol participates in various chemical reactions typical for phenolic compounds:
The mechanism of action for 2-Hydroxy Mestranol primarily involves its conversion to ethynyl estradiol, which binds to estrogen receptors in target tissues.
The conversion efficiency from Mestranol to its active form (ethynyl estradiol) is approximately 70%, highlighting its effectiveness as a prodrug .
Property | Value |
---|---|
Melting Point | Approximately 150.5 °C |
Solubility in Water | 0.00377 mg/mL |
Log P (Partition Coefficient) | Approximately 3.89 |
Polar Surface Area | 29.46 Ų |
Number of Rings | 4 |
These properties indicate that while it has limited solubility in water, it is sufficiently lipophilic to facilitate absorption through biological membranes .
2-Hydroxy Mestranol has several scientific applications, particularly in pharmacology and reproductive health:
Mestranol (17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol) emerged as a pivotal synthetic estrogen in the first combined oral contraceptives during the late 1950s. It served as the estrogenic component in pioneering formulations like Enovid (mestranol/noretynodrel) and Ortho-Novum (mestranol/norethisterone) [2] [1]. Chemically, mestranol is distinguished from its active metabolite ethinylestradiol by a 3-methyl ether group, which significantly reduces its direct estrogenic activity. This structural modification was initially designed to enhance oral bioavailability and metabolic stability, though it later proved to function primarily as a prodrug requiring hepatic demethylation for activation [1] [2].
Early contraceptive formulations contained high doses of mestranol (75–100 μg), which were empirically determined to suppress ovulation. Studies later established that mestranol’s ovulation-inhibiting efficacy was dose-dependent: At 50 μg/day, ovulation occurred in 15.4% of cycles, declining to 1.1% at 100 μg/day [2]. This high-dose era reflected limited understanding of metabolic variability and receptor interactions. Crucially, mestranol’s structural properties—particularly its lipophilic 3-methyl ether group—differentiated it from second-generation ethinylestradiol, which exhibited stronger direct binding to estrogen receptors (75–190% relative binding affinity vs. mestranol’s 0.1–2.3%) [1] [2].
Table 1: Early Mestranol-Containing Contraceptives
Brand Name | Progestin Component | Mestranol Dose (μg) | Introduction Year |
---|---|---|---|
Enovid | Noretynodrel | 75–100 | 1957 |
Norinyl | Norethisterone | 80 | 1964 |
Ortho-Novum | Norethisterone | 50–100 | 1963 |
The discovery of 2-hydroxy metabolites originated from mid-20th century investigations into estrogen metabolism. Researchers identified that mestranol undergoes cytochrome P450-mediated oxidation, primarily at the C2 and C4 positions, yielding catechol-like structures including 2-Hydroxy Mestranol [1] [3]. These metabolites were initially characterized as metabolic byproducts with altered receptor binding capabilities and rapid conjugation pathways.
Key research in the 1960s–1970s revealed that 2-hydroxylation profoundly reduced estrogenic potency compared to both mestranol and ethinylestradiol. In vitro studies demonstrated that 2-Hydroxy Mestranol exhibited less than 0.1% of estradiol’s relative binding affinity to nuclear estrogen receptors, redirecting scientific interest toward its potential as a low-activity metabolite [1] [3]. This property positioned it as a candidate for probing structure-activity relationships (SAR) in steroidal chemistry. Analytical challenges impeded early research: The metabolite’s instability and low plasma concentrations required advanced techniques like gas chromatography-mass spectrometry (GC-MS) for quantification, which were not routinely available until the 1980s [3].
Metabolic studies further established that 2-Hydroxy Mestranol is an intermediate in the conversion of mestranol to ethinylestradiol, undergoing sequential O-demethylation and hydroxylation. This pathway explained interspecies variations in estrogen metabolism observed in rodent versus primate models, where hydroxylation patterns correlated with differential tissue-specific effects [1] [3].
Table 2: Key Metabolic Pathways of Mestranol
Metabolic Step | Primary Site | Major Enzyme Involvement | Resulting Compound |
---|---|---|---|
O-Demethylation | Liver | CYP3A4 | Ethinylestradiol |
2-Hydroxylation | Liver/Kidney | CYP1A1/CYP1A2 | 2-Hydroxy Mestranol |
Glucuronidation/Sulfation | Intestine/Liver | UGT1A1/SULT1E1 | Conjugated Inactive Metabolite |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7